3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is part of the tetrahydroisoquinoline family, which is known for its biological and pharmacological activities .
Mechanism of Action
Target of Action
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a structural motif of various natural products and therapeutic lead compounds It’s known that similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, are key fragments of a diverse range of alkaloids and bioactive molecules . These molecules often interact with various biological targets, leading to a range of biological activities.
Mode of Action
It’s known that similar compounds can act as precursors for various alkaloids displaying multifarious biological activities . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
Biochemical Pathways
It’s known that similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, can act as precursors for various alkaloids . Alkaloids are known to interact with a variety of biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The compound’s physical form is solid, and it has a molecular weight of 19771 . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, can act as precursors for various alkaloids displaying multifarious biological activities .
Action Environment
It’s known that the compound is stable at room temperature , which suggests that it may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler cyclization, Bischler-Napieralski cyclization/reduction, or Pomeranz-Fritsch-Bobbitt cyclization . These methods involve the cyclization of appropriate precursors under acidic conditions to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound often employs the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: It can be reduced to form decahydroisoquinoline.
Substitution: It can undergo N-alkylation reactions with halo acetophenones to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogenation using a suitable catalyst.
Substitution: Halo acetophenones and appropriate bases.
Major Products
Oxidation: Corresponding nitrone.
Reduction: Decahydroisoquinoline.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern and biological activities. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the dimethyl substitution.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at positions 6 and 7, used in the synthesis of more complex isoquinolines.
Nomifensine and Diclofensine: Drugs based on 4-substituted tetrahydroisoquinolines, used as antidepressants.
These compounds share the tetrahydroisoquinoline core but differ in their substitution patterns and specific biological activities.
Properties
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)7-9-5-3-4-6-10(9)8-12-11;/h3-6,12H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMOOMMNAKJUQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2CN1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670738 | |
Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153396-85-1 | |
Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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